5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine typically involves the use of “Click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and selectivity. The reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Various nucleophiles, such as halides or amines, under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,3,5-Trisubstituted-1,2,4-triazoles: These compounds have a different substitution pattern on the triazole ring, leading to varied applications in medicinal chemistry.
Uniqueness: 5-Cyclopentyl-1-ethyl-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and ethyl groups contribute to its unique binding affinity and selectivity towards certain enzymes, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-cyclopentyl-1-ethyltriazol-4-amine |
InChI |
InChI=1S/C9H16N4/c1-2-13-8(9(10)11-12-13)7-5-3-4-6-7/h7H,2-6,10H2,1H3 |
InChI Key |
ZYAIKCMHRVTLHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=N1)N)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.